molecular formula C12H12ClNO3 B2554362 2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide CAS No. 2411244-30-7

2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide

Cat. No.: B2554362
CAS No.: 2411244-30-7
M. Wt: 253.68
InChI Key: IBOPOAMRVTZUFJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide is a synthetic organic compound that features a benzofuran ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzofuran ring can participate in oxidation and reduction reactions, altering its electronic properties and biological activity.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Derivatives with different substituents replacing the chloro group.

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Reduced benzofuran derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide involves its interaction with specific molecular targets in biological systems. The benzofuran ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The chloro and acetamide groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide is unique due to the combination of the benzofuran ring with the chloro and acetamide groups, which may result in distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-16-10-4-2-3-8-5-9(17-12(8)10)7-14-11(15)6-13/h2-5H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOPOAMRVTZUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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